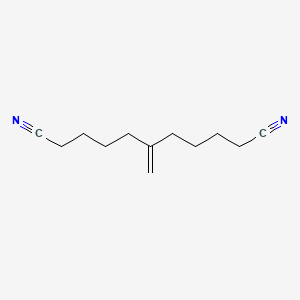
6-Methylideneundecanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylideneundecanedinitrile is an organic compound with the molecular formula C12H18N2 It is characterized by the presence of a methylidene group attached to an undecane chain with two nitrile groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylideneundecanedinitrile typically involves the reaction of an appropriate aldehyde with a nitrile compound under basic conditions. One common method is the Knoevenagel condensation, where an aldehyde reacts with malononitrile in the presence of a base such as piperidine or pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as zeolites or metal-organic frameworks, can further enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methylideneundecanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the nitrile groups can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions with nucleophiles like amines or alcohols, forming imines or esters, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Imines or esters.
Wissenschaftliche Forschungsanwendungen
6-Methylideneundecanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and their derivatives.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds, particularly those with antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism by which 6-Methylideneundecanedinitrile exerts its effects depends on the specific reaction or application. For example, in reduction reactions, the nitrile groups are hydrogenated to form primary amines. The molecular targets and pathways involved in these reactions include the activation of hydrogen gas on the surface of a palladium catalyst, followed by the transfer of hydrogen atoms to the nitrile groups.
Vergleich Mit ähnlichen Verbindungen
6-Methylideneundecanoic acid: Similar structure but with carboxylic acid groups instead of nitriles.
6-Methylideneundecanal: Similar structure but with an aldehyde group instead of nitriles.
6-Methylideneundecanol: Similar structure but with an alcohol group instead of nitriles.
Uniqueness: 6-Methylideneundecanedinitrile is unique due to the presence of two nitrile groups, which impart distinct reactivity and properties compared to its analogs. The nitrile groups make it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.
Eigenschaften
CAS-Nummer |
61634-97-7 |
|---|---|
Molekularformel |
C12H18N2 |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
6-methylideneundecanedinitrile |
InChI |
InChI=1S/C12H18N2/c1-12(8-4-2-6-10-13)9-5-3-7-11-14/h1-9H2 |
InChI-Schlüssel |
AJPVAXJWKMXBGN-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CCCCC#N)CCCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


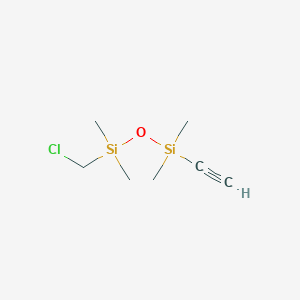
![6'-(Hydroxymethyl)-2',3'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14589817.png)
![1,8-Bis[4-(bromomethyl)phenyl]naphthalene](/img/structure/B14589821.png)

![Bicyclo[4.2.0]oct-4-en-2-one](/img/structure/B14589846.png)
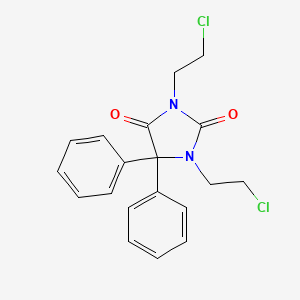

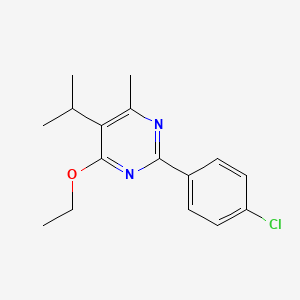
![5,5-Dimethyl-5,6-dihydrobenzo[a]phenazine](/img/structure/B14589862.png)
![4-{[4-(2-Methoxyphenoxy)anilino]methylidene}-2,6-dinitrocyclohexa-2,5-dien-1-one](/img/structure/B14589864.png)
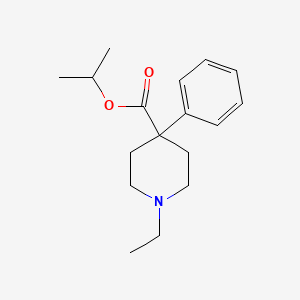
![8-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4,6,11-tetrone](/img/structure/B14589882.png)
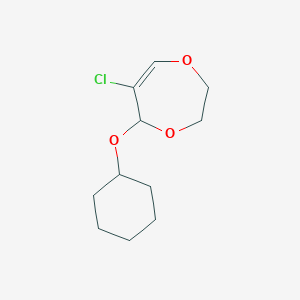
![2-(3,3,3-Triphenylpropyl)-2-azabicyclo[2.2.2]octane--hydrogen chloride (1/1)](/img/structure/B14589890.png)
